molecular formula C14H17NO3 B5687660 Methyl 4-[(2-cyclobutylacetyl)amino]benzoate

Methyl 4-[(2-cyclobutylacetyl)amino]benzoate

Cat. No.: B5687660
M. Wt: 247.29 g/mol
InChI Key: ULFRUVZDWINEAZ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-cyclobutylacetyl)amino]benzoate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of benzoic acid and contains a cyclobutylacetyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-cyclobutylacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-cyclobutylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of 2-cyclobutylacetyl chloride. The resulting product is then esterified using methanol and a suitable catalyst to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-cyclobutylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-[(2-cyclobutylacetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-cyclobutylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler derivative of benzoic acid with an amino group attached to the benzene ring.

    Methyl 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzoate: A more complex derivative with additional functional groups.

Uniqueness

Methyl 4-[(2-cyclobutylacetyl)amino]benzoate is unique due to the presence of the cyclobutylacetyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[(2-cyclobutylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)11-5-7-12(8-6-11)15-13(16)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRUVZDWINEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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